Cas no 865180-76-3 (N-(2Z)-6-ethoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene-2,2-dimethylpropanamide)

N-(2Z)-6-ethoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene-2,2-dimethylpropanamide structure
865180-76-3 structure
商品名:N-(2Z)-6-ethoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene-2,2-dimethylpropanamide
CAS番号:865180-76-3
MF:C17H22N2O2S
メガワット:318.433783054352
CID:5776343
PubChem ID:5127510

N-(2Z)-6-ethoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene-2,2-dimethylpropanamide 化学的及び物理的性質

名前と識別子

    • (Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)pivalamide
    • 865180-76-3
    • F1365-1674
    • N-(6-ethoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-2,2-dimethylpropanamide
    • AKOS024606547
    • N-[(2Z)-6-ethoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,2-dimethylpropanamide
    • Propanamide, N-[6-ethoxy-3-(2-propen-1-yl)-2(3H)-benzothiazolylidene]-2,2-dimethyl-
    • N-(2Z)-6-ethoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene-2,2-dimethylpropanamide
    • インチ: 1S/C17H22N2O2S/c1-6-10-19-13-9-8-12(21-7-2)11-14(13)22-16(19)18-15(20)17(3,4)5/h6,8-9,11H,1,7,10H2,2-5H3/b18-16-
    • InChIKey: YHYJVSOJZRZQPM-VLGSPTGOSA-N
    • ほほえんだ: S1C2C=C(C=CC=2N(CC=C)/C/1=N/C(C(C)(C)C)=O)OCC

計算された属性

  • せいみつぶんしりょう: 318.14019912g/mol
  • どういたいしつりょう: 318.14019912g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 22
  • 回転可能化学結合数: 5
  • 複雑さ: 456
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.3
  • トポロジー分子極性表面積: 67.2Ų

N-(2Z)-6-ethoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene-2,2-dimethylpropanamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1365-1674-5μmol
N-[(2Z)-6-ethoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,2-dimethylpropanamide
865180-76-3 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F1365-1674-20mg
N-[(2Z)-6-ethoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,2-dimethylpropanamide
865180-76-3 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F1365-1674-2mg
N-[(2Z)-6-ethoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,2-dimethylpropanamide
865180-76-3 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F1365-1674-3mg
N-[(2Z)-6-ethoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,2-dimethylpropanamide
865180-76-3 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F1365-1674-100mg
N-[(2Z)-6-ethoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,2-dimethylpropanamide
865180-76-3 90%+
100mg
$248.0 2023-05-17
Life Chemicals
F1365-1674-50mg
N-[(2Z)-6-ethoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,2-dimethylpropanamide
865180-76-3 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F1365-1674-40mg
N-[(2Z)-6-ethoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,2-dimethylpropanamide
865180-76-3 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F1365-1674-10μmol
N-[(2Z)-6-ethoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,2-dimethylpropanamide
865180-76-3 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F1365-1674-10mg
N-[(2Z)-6-ethoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,2-dimethylpropanamide
865180-76-3 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F1365-1674-25mg
N-[(2Z)-6-ethoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,2-dimethylpropanamide
865180-76-3 90%+
25mg
$109.0 2023-05-17

N-(2Z)-6-ethoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene-2,2-dimethylpropanamide 関連文献

Related Articles

N-(2Z)-6-ethoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene-2,2-dimethylpropanamideに関する追加情報

The Comprehensive Overview of CAS No. 865180-76-3: N-(2Z)-6-Ethoxy-3-(Prop-2-en-1-yl)-2,3-Dihydro-1,3-Benzothiazol-2-Ylidene-2,2-Dimethylpropanamide

CAS No. 865180-76-3 refers to the compound known as N-(2Z)-6-Ethoxy-3-(Prop-2-en-1-yl)-2,3-Dihydro-1,3-Benzothiazol-2-Ylidene-2,2-Dimethylpropanamide, a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of benzothiazoles, which are widely studied for their versatile properties in material science and drug development.

The structure of this compound is characterized by a benzothiazole ring system with substituents that include an ethoxy group at position 6 and a propenyl group at position 3. The presence of these functional groups imparts unique electronic and steric properties to the molecule, making it a promising candidate for applications in coordinate covalent catalysis and bioconjugation chemistry. Recent studies have highlighted its potential as a ligand in transition metal complexes, where it exhibits exceptional stability and reactivity under diverse conditions.

One of the most intriguing aspects of this compound is its ability to participate in Z-selective reactions, a property that has garnered significant attention in the field of asymmetric synthesis. Researchers have demonstrated that the (Z) configuration at the imine bond can be effectively utilized to induce high enantioselectivity in catalytic processes, opening new avenues for the synthesis of chiral pharmaceutical intermediates.

In terms of synthesis, this compound can be prepared via a multi-step process involving nucleophilic aromatic substitution and subsequent imine formation. The reaction sequence typically begins with the preparation of the benzothiazole derivative, followed by functionalization at specific positions to introduce the desired substituents. The use of modern catalytic systems has significantly enhanced the efficiency and scalability of these reactions, making large-scale production feasible.

The physical properties of CAS No. 865180-76-3 include a melting point of approximately 150°C and a solubility profile that favors organic solvents such as dichloromethane and acetonitrile. These characteristics make it suitable for use in organic synthesis protocols that require precise control over reaction conditions.

Recent advancements in computational chemistry have enabled detailed studies of the electronic structure and reactivity of this compound. Density functional theory (DFT) calculations have revealed that the molecule exhibits significant π-conjugation effects due to its extended aromatic system, which can be exploited for applications in optoelectronic materials.

In conclusion, CAS No. 865180-76-3 represents a cutting-edge compound with multifaceted applications across various domains of chemistry and materials science. Its unique structural features and reactivity profiles make it an invaluable tool for researchers aiming to develop novel chemical processes and functional materials.

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